N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a cinnamamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets can vary depending on the exact structure of the compound.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran derivatives have been found to induce DNA fragmentation in parasites, leading to apoptosis .
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways, depending on their specific structure and targets. For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity .
Result of Action
The results of the action of benzofuran compounds can include effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects would depend on the exact structure of the compound and its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are then coupled using a suitable linker, often through a condensation reaction.
Formation of the Cinnamamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under certain conditions to form an amine derivative.
Substitution: The benzofuran and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can yield an amine derivative.
Scientific Research Applications
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole share the benzofuran core structure.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-nitrophenyl)-1,3,4-oxadiazole share the oxadiazole ring.
Cinnamamide Derivatives: Compounds such as N-(2-hydroxycinnamoyl)glycine and N-(4-methoxycinnamoyl)glycine share the cinnamamide moiety.
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the combination of its three distinct structural components: the benzofuran ring, the oxadiazole ring, and the cinnamamide moiety
Properties
IUPAC Name |
(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-15-9-5-8-14-12-16(26-18(14)15)19-22-23-20(27-19)21-17(24)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVRIQPYSHMWGG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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